molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B559646
CAS No.: 18620-92-3
M. Wt: 149.15 g/mol
InChI Key: XVTARVYKZCLFGX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 97%min.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, serves as a crucial precursor for the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The development of substituted pyranopyrimidine scaffolds involves complex synthetic pathways, utilizing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts are employed in one-pot multicomponent reactions to achieve the desired derivatives, highlighting the compound's significance in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Pyrimidine derivatives, closely related to this compound, play a significant role in the development of optical sensors due to their unique properties. These compounds are utilized as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds, making them suitable for sensing probes. Moreover, their biological and medicinal applications underscore their versatility in scientific research (Jindal & Kaur, 2021).

Anti-inflammatory Activities and SAR

Research has highlighted the anti-inflammatory properties of pyrimidine derivatives, with this compound being a structural core for such studies. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators. The structure-activity relationships (SARs) of numerous pyrimidines have been thoroughly investigated, providing insights into their mechanism of action and guiding the synthesis of novel analogs with enhanced activities and reduced toxicity (Rashid et al., 2021).

Btk Inhibitors in Medicinal Chemistry

1H-Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as Btk inhibitors, a class of compounds targeting a tyrosine kinase implicated in several B-cell malignancies and autoimmune diseases. The unique scaffold of pyrrolo[2,3-d]pyrimidines, acting as a deaza-isostere of adenine, positions them as promising candidates for the development of new therapeutic agents for immune diseases or B-cell malignancies (Musumeci et al., 2017).

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTARVYKZCLFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438465
Record name 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-92-3
Record name 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

According to the general procedure for synthesis of 1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol, 4-(methylsulfonylmethyl)aniline and 2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine gave N4-cyclobutyl-N2-(4-methylsulfonylmethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine (MS calcd for C18H21N5O2S 371.5. found [MH] 372.1; UV 205.1, 273.6, 304.5 nm).
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to the general procedure for synthesis of 1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol, 3-(methylsulfonylmethyl)aniline and 2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine gave N4-cyclobutyl-N2-(3-methylsulfonylmethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine (MS calcd for C18H21N5O2S 371.5. found [MH] 372.1; UV 214.5, 267.6, 304.5 nm).
Name
1-(4-(4-(cyclobutylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenylsulfonyl)piperidin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-N-cylclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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